molecular formula C6H14N2O B111243 2-Amino-N-isopropyl-DL-propanamide CAS No. 1162640-58-5

2-Amino-N-isopropyl-DL-propanamide

Cat. No.: B111243
CAS No.: 1162640-58-5
M. Wt: 130.19 g/mol
InChI Key: QIVCLSJTIRCGKW-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-DL-propanamide is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol It is characterized by the presence of an amino group, an isopropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-DL-propanamide typically involves the reaction of 2-amino-propanamide with isopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography . The use of automated systems and advanced process control ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-DL-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The amino group and isopropyl group play a crucial role in its reactivity and binding affinity to target molecules. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Amino-N-isopropyl-DL-propanamide can be compared with other similar compounds, such as:

The presence of both the amino and isopropyl groups in this compound makes it unique and versatile for various applications. Its distinct chemical structure allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

2-amino-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)8-6(9)5(3)7/h4-5H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCLSJTIRCGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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